molecular formula C15H12N4O B6047953 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime CAS No. 89060-49-1

1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime

Cat. No. B6047953
CAS RN: 89060-49-1
M. Wt: 264.28 g/mol
InChI Key: JVUSXLMKISTQGF-LFIBNONCSA-N
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Description

1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime, also known as DFTC, is a nitrogen-containing organic compound. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime is not fully understood. However, it is believed to exert its biological effects through the inhibition of enzymes and the generation of reactive oxygen species. 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the level of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime has been shown to have a variety of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. Additionally, 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime has been shown to have anti-inflammatory properties, which can reduce inflammation and associated tissue damage. 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime has also been found to have a cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime has a long shelf life and is stable under a wide range of conditions. However, 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime has some limitations as well. It is not water-soluble, which can limit its use in aqueous environments. Additionally, 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime. One area of interest is the development of 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime-based fluorescent probes for the detection of metal ions in biological systems. Additionally, there is potential for the use of 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime as a chelating agent for the removal of heavy metals from contaminated water sources. Further research is also needed to fully understand the mechanism of action of 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime and to explore its potential therapeutic applications.
Conclusion:
In conclusion, 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime is a nitrogen-containing organic compound with a wide range of potential applications in scientific research. Its unique properties and potential applications make it an important area of study for researchers in various fields. Further research is needed to fully understand the mechanism of action of 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime can be achieved through a multi-step process. The first step involves the reaction of benzylideneaniline with hydrazine hydrate to form 1,3-diphenyl-1H-pyrazole. This intermediate is then reacted with sodium nitrite and acetic acid to form 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde. Finally, the aldehyde group is converted to an oxime group through the reaction with hydroxylamine hydrochloride.

Scientific Research Applications

1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and antioxidant properties. Additionally, 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde oxime has been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from water.

properties

IUPAC Name

(NE)-N-[(2,5-diphenyl-1,2,4-triazol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-16-11-14-17-15(12-7-3-1-4-8-12)18-19(14)13-9-5-2-6-10-13/h1-11,20H/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUSXLMKISTQGF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)C=NO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)/C=N/O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653827
Record name 3-(Nitrosomethylidene)-2,5-diphenyl-2,3-dihydro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Nitrosomethylidene)-2,5-diphenyl-2,3-dihydro-1H-1,2,4-triazole

CAS RN

89060-49-1
Record name 3-(Nitrosomethylidene)-2,5-diphenyl-2,3-dihydro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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